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Compound of Interest

Compound Name:
4-Fluoro-2-methylphenoxy acetic

acid

Cat. No.: B1498648

Get Quote

Executive Summary & Molecule Profile
Target Molecule: 4-Fluoro-2-methylphenoxyacetic acid Chemical Structure: A benzene ring

substituted with a methyl group at C2, a fluorine atom at C4, and an oxyacetic acid moiety at

C1.[1][2][3][4][5] Role: Fluorinated building block; Auxin-mimic herbicide analog;

Pharmaceutical intermediate.

Property Description

IUPAC Name 2-(4-Fluoro-2-methylphenoxy)acetic acid

Molecular Formula C₉H₉FO₃

Molecular Weight 184.16 g/mol

Key Precursor 4-Fluoro-2-methylphenol (CAS 452-72-2)

Analog Reference MCPA (4-Chloro-2-methylphenoxyacetic acid)

Retrosynthetic Analysis
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To design a robust synthesis, we deconstruct the target molecule at the ether linkage. The

electron-rich nature of the phenol ring makes nucleophilic substitution (Williamson Ether

Synthesis) the most thermodynamically favorable pathway.

Target:
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Figure 1: Retrosynthetic breakdown of the target molecule into its phenolic and aliphatic

components.

Primary Synthesis Pathway: Williamson Ether
Synthesis
This protocol utilizes an aqueous alkaline medium to generate the phenoxide in situ, which

then attacks the chloroacetate. This method is preferred over anhydrous conditions (using

NaH/DMF) for scale-up due to safety and cost-efficiency.

Reaction Mechanism[4]
Deprotonation: Sodium hydroxide deprotonates the phenol (pKa ~10) to form the sodium

phenoxide.

Nucleophilic Attack: The phenoxide oxygen attacks the

-carbon of the chloroacetate anion via an S_N2 mechanism.
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Acidification: The resulting carboxylate salt is acidified to precipitate the free acid product.
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Figure 2: Step-by-step reaction flow from precursor to isolated product.

Experimental Protocol
Scale: 50 mmol basis.

Reagents & Materials
4-Fluoro-2-methylphenol (4-fluoro-o-cresol): 6.31 g (50 mmol) [CAS: 452-72-2]

Chloroacetic acid: 5.67 g (60 mmol, 1.2 eq)

Sodium Hydroxide (NaOH): 4.4 g (110 mmol, 2.2 eq) dissolved in 25 mL water.

Hydrochloric Acid (6N): For acidification.

Solvent: Water (primary), Ethanol (optional co-solvent if solubility is poor).

Step-by-Step Methodology
Phenoxide Formation:

In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve the NaOH in 25 mL of water.
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Add 4-Fluoro-2-methylphenol.[1][2][6][7] The solution should turn homogenous as the

phenoxide forms. Note: If the phenol is solid, gentle warming may be required.

Alkylation:

Prepare a solution of chloroacetic acid in 10 mL of water (neutralize with Na2CO3 if using

free acid to prevent immediate consumption of the reaction base, or simply add slowly to

the excess NaOH solution).

Add the chloroacetate solution dropwise to the phenoxide mixture.

Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC

(System: Hexane/EtOAc 7:3) or HPLC.

Isolation:

Cool the reaction mixture to room temperature.

Optional: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted

phenol (the product remains in the aqueous phase as the sodium salt).

Acidification: Place the aqueous layer in an ice bath. Slowly add 6N HCl with vigorous

stirring until pH < 2.

The product will precipitate as a white to off-white solid.

Purification:

Filter the crude solid.[8]

Recrystallization: Recrystallize from hot water or an ethanol/water mixture.

Dry in a vacuum oven at 50°C.

Critical Control Points (Troubleshooting)
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Issue Cause Solution

Low Yield
O-alkylation vs C-alkylation

competition.

Ensure strongly alkaline

conditions to favor the

phenoxide (O-attack).

Product Oiling Out Impurities or low melting point.

Seed the solution during

cooling; use Ethanol/Water

(1:3) for recrystallization.

Unreacted Phenol Stoichiometry drift.

Use 1.2–1.5 eq of chloroacetic

acid; perform ether wash

before acidification.

Precursor Synthesis (Deep Dive)
If 4-Fluoro-2-methylphenol is unavailable commercially, it must be synthesized with high

regioselectivity. Direct fluorination of o-cresol is often non-selective. The Balz-Schiemann

Reaction is the authoritative method.

Pathway: 4-Amino-2-methylphenol

Diazonium Tetrafluoroborate

4-Fluoro-2-methylphenol.

Diazotization: Treat 4-amino-2-methylphenol with

at 0°C.

Isolation: Filter the stable diazonium tetrafluoroborate salt.

Thermal Decomposition: Heat the dry salt gently to release

and

, yielding the fluoro-phenol.

Citation: This follows standard Balz-Schiemann protocols for phenol derivatives [1].
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Analytical Characterization (Expected)
To validate the synthesis, compare spectral data against these predicted values.

1H NMR (400 MHz, DMSO-d6):

12.9 (s, 1H, -COOH)

6.8–7.1 (m, 3H, Aromatic H)

4.65 (s, 2H, -OCH2-)

2.18 (s, 3H, Ar-CH3)

IR Spectrum:

Broad -OH stretch (2500–3300 cm⁻¹) for carboxylic acid.

Strong C=O stretch (~1710 cm⁻¹).

C-F stretch (~1100–1200 cm⁻¹).

Safety & Handling
Chloroacetic Acid: Highly corrosive and toxic by skin absorption. It penetrates skin rapidly

and causes severe systemic toxicity (metabolic acidosis). Double-gloving and face shield are

mandatory.

4-Fluoro-2-methylphenol: Corrosive and toxic. Handle in a fume hood.

Waste Disposal: Aqueous waste contains fluorinated organics; segregate for halogenated

waste disposal.

References
Balz-Schiemann Reaction Standards

Source: Organic Syntheses, Coll. Vol. 2, p. 295 (1943).
Context: General protocol for converting aromatic amines to fluorides via diazonium salts.
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URL:

MCPA Synthesis (Analogous Industrial Protocol)

Source: Patent CN112479863A (2021). "Method for preparing 2-methyl-4-
chlorophenoxyacetic acid."
Context: Industrial conditions for the chloro-analog which apply directly to the fluoro-
analog.

URL:

Precursor Data (4-Fluoro-2-methylphenol)

Source: PubChem Compound Summary for CID 67998.
Context: Physical properties and safety d

URL:

Historical Herbicide Data

Source: Fort Detrick History, Crops Division (1953).
Context: Lists "4-Fluoro-2-methylphenoxyacetic acid" (SR 234)

URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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